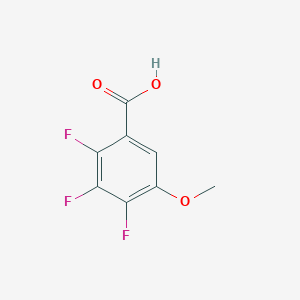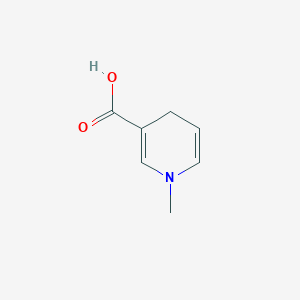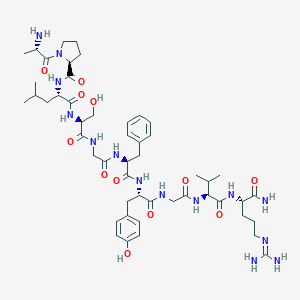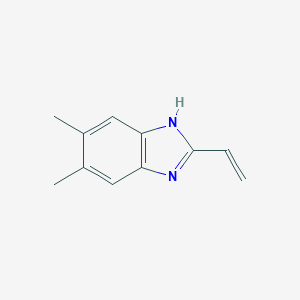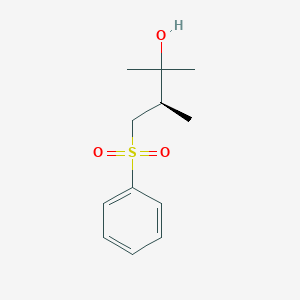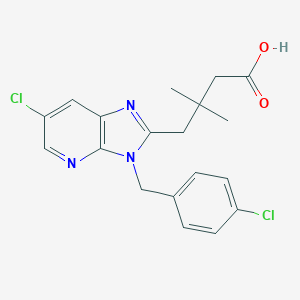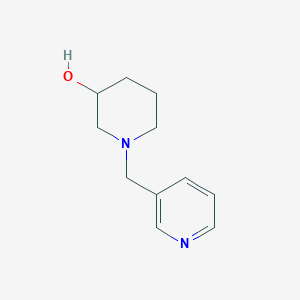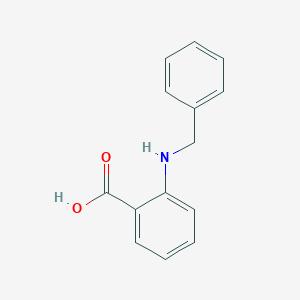
N-Benzylanthranilic acid
概要
説明
N-Benzylanthranilic acid is a derivative of anthranilic acid, which is an aromatic amine and a key building block in the synthesis of various chemical compounds. The N-benzyl group adds to the complexity of the molecule, potentially altering its physical, chemical, and biological properties.
Synthesis Analysis
Several methods have been developed for the synthesis of anthranilic acid derivatives. One approach involves the iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines, using a directing group to achieve high yield and selectivity . Another method employs Pd-catalyzed direct ortho-C-H amidation of benzoic acids, which forms an arylpalladium(II) complex followed by nitrene insertion . Additionally, a Rh(III)-catalyzed direct ortho-C(sp2)-H bond amidation/amination of benzoic acids with N-chlorocarbamates and N-chloromorpholines has been reported, providing functionalized anthranilic acids with excellent ortho-selectivity .
Molecular Structure Analysis
The molecular structure of N-Benzylanthranilic acid would be characterized by the presence of a benzyl group attached to the nitrogen atom of anthranilic acid. The structure of related compounds has been studied through molecular modeling, revealing interactions such as H-π, H-O(N), π-π, and halogen bonding within the binding pockets of target proteins . The molecular shape and the angle between the planes of the benzene rings are significant factors in determining the activity of N-arylanthranilic acids .
Chemical Reactions Analysis
N-Benzylanthranilic acid can undergo various chemical reactions due to the presence of both amine and carboxylic acid functional groups. For instance, unprotected anthranilic acids can be benzylated using benzhydryl alcohols in a water-soluble Au(III)/TPPMS catalytic system, which allows for N-benzylation and C-benzylation through the Friedel-Crafts reaction . Additionally, anthranilic acids can react with salicylaldehydes and isocyanides in water to synthesize benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzylanthranilic acid would be influenced by its functional groups and molecular structure. For example, the presence of the benzyl group could affect the compound's solubility, melting point, and reactivity. Anthranilic acid derivatives have been shown to exhibit anti-inflammatory activity, which suggests that N-Benzylanthranilic acid could also possess similar biological properties . Moreover, the carbonylation of nitrobenzene to N-methyl phenylcarbamate is enhanced by anthranilic acid, indicating its role in bifunctional activation during catalysis .
Relevant Case Studies
Case studies involving N-Benzylanthranilic acid and its derivatives have demonstrated their potential in various applications. For instance, N-aryl anthranilic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant potency . In the field of antiviral research, N-acylanthranoylanthranilic acid derivatives have been investigated as novel HIV-1 nonnucleoside reverse transcriptase inhibitors, with some compounds exhibiting high selectivity and potency . These studies highlight the versatility and potential therapeutic applications of N-Benzylanthranilic acid derivatives.
科学的研究の応用
1. Anticancer and Antiviral Agent
- Application Summary: N-Benzylanthranilic acid derivatives have been synthesized and used as anticancer and antiviral agents. These compounds have shown high activity towards diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, and various types of leukemia .
- Methods of Application: The compounds were synthesized and then subjected to in vitro antiproliferative screening against a panel of solid tumor and leukemia cell lines. Antiviral screening was also performed against several RNA viruses .
- Results: Anthranilamides with chloroquine core and halogenated anthranilic acid were the most active agents. A nonhalogenated quinoline derivative with N-Benzylanthranilic acid residue was equally active and selective towards tumor cells .
2. Anti-Inflammatory Agent
- Application Summary: N-Benzylanthranilic acid hybrids have been synthesized and used as anti-inflammatory agents. These compounds have shown very good anti-inflammatory effects in preventing albumin denaturation .
- Methods of Application: The compounds were synthesized and then subjected to ex vivo tests to confirm their anti-inflammatory effects .
- Results: Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects. The molecular docking simulation of the compounds was investigated against human serum albumin to determine the binding affinity and interaction mode .
3. Neuroprotection and Diabetes Treatment
- Application Summary: Derivatives of anthranilic acid, including N-Benzylanthranilic acid, have been used in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration. They also provide therapeutic possibilities in diabetes mellitus and obesity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Antiviral Agent
- Application Summary: N-Benzylanthranilic acid derivatives have been used as antiviral agents. They have shown pronounced antiviral effects against human coronaviruses 229E and OC43 .
- Methods of Application: The compounds were synthesized and then subjected to antiviral screening against several RNA viruses .
- Results: Chloroquine and quinoline anthranilamides exerted pronounced antiviral effect against human coronaviruses 229E and OC43 .
5. Anti-quorum Sensing and Biofilm Agent
- Application Summary: N-Benzylanthranilic acid derivatives have been used as anti-quorum sensing and biofilm agents. They have shown significant anti-quorum/biofilm effects against the quorum sensing reporter strain .
- Methods of Application: The compounds were synthesized and then subjected to anti-quorum sensing screening using gram-negative Chromobacterium violaceum as the reporter strain .
- Results: Compound 13 displayed significant anti-quorum/biofilm effect against the quorum sensing reporter strain (IC 50 of 3.7 μM) with no apparent bactericidal effect .
6. Industrial Applications
- Application Summary: Industrially, anthranilic acid is an intermediate in the production of azo dyes and saccharin. It and its esters are used in preparing perfumes to mimic jasmine and orange, pharmaceuticals (loop diuretics, such as furosemide) and UV-absorber as well as corrosion inhibitors for metals and mold inhibitors in soy sauce .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Antiviral Agent
- Application Summary: N-Benzylanthranilic acid derivatives have been used as antiviral agents. They have shown pronounced antiviral effects against human coronaviruses 229E and OC43 .
- Methods of Application: The compounds were synthesized and then subjected to antiviral screening against several RNA viruses .
- Results: Chloroquine and quinoline anthranilamides 10–13 exerted pronounced antiviral effect against human coronaviruses 229E and OC43 .
5. Anti-quorum Sensing and Biofilm Agent
- Application Summary: N-Benzylanthranilic acid derivatives have been used as anti-quorum sensing and biofilm agents. They have shown significant anti-quorum/biofilm effects against the quorum sensing reporter strain .
- Methods of Application: The compounds were synthesized and then subjected to anti-quorum sensing screening using gram-negative Chromobacterium violaceum as the reporter strain .
- Results: Compound 13 displayed significant anti-quorum/biofilm effect against the quorum sensing reporter strain (IC 50 of 3.7 μM) with no apparent bactericidal effect .
6. Industrial Applications
- Application Summary: Industrially, anthranilic acid is an intermediate in the production of azo dyes and saccharin. It and its esters are used in preparing perfumes to mimic jasmine and orange, pharmaceuticals ( loop diuretics, such as furosemide) and UV-absorber as well as corrosion inhibitors for metals and mold inhibitors in soy sauce .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
特性
IUPAC Name |
2-(benzylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKORRBYIBYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216414 | |
| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylanthranilic acid | |
CAS RN |
6622-55-5 | |
| Record name | N-Benzylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6622-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(phenylmethyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

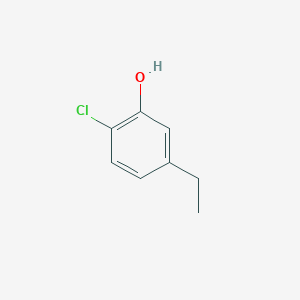
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
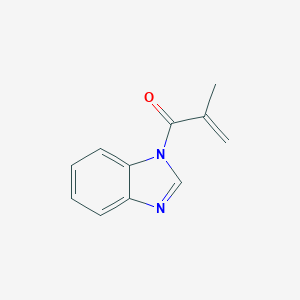
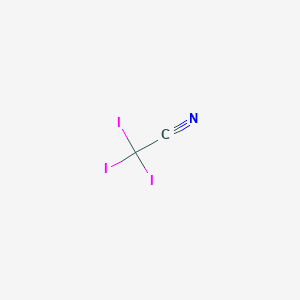
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
